molecular formula C11H17BO6 B7954792 [2-(Dimethoxymethyl)-4,5-dimethoxyphenyl]boronic acid

[2-(Dimethoxymethyl)-4,5-dimethoxyphenyl]boronic acid

Cat. No.: B7954792
M. Wt: 256.06 g/mol
InChI Key: JLSALKLPOZQGEV-UHFFFAOYSA-N
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Description

[2-(Dimethoxymethyl)-4,5-dimethoxyphenyl]boronic acid is an organoboron compound with the molecular formula C11H17BO6. It is a boronic acid derivative that features a phenyl ring substituted with dimethoxymethyl and dimethoxy groups. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling .

Preparation Methods

The synthesis of [2-(Dimethoxymethyl)-4,5-dimethoxyphenyl]boronic acid typically involves the reaction of a suitable aryl halide with a boron-containing reagent. One common method is the palladium-catalyzed coupling of an aryl halide with a boronic ester or boronic acid under Suzuki-Miyaura coupling conditions . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. Industrial production methods may involve similar catalytic processes but are optimized for large-scale synthesis with considerations for cost, yield, and environmental impact .

Chemical Reactions Analysis

[2-(Dimethoxymethyl)-4,5-dimethoxyphenyl]boronic acid undergoes several types of chemical reactions:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed from these reactions include biaryl compounds, phenols, and boronic esters .

Mechanism of Action

The mechanism of action of [2-(Dimethoxymethyl)-4,5-dimethoxyphenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the development of sensors and enzyme inhibitors. The compound can interact with molecular targets like enzymes and receptors, modulating their activity through the formation of stable boronate complexes .

Comparison with Similar Compounds

Similar compounds to [2-(Dimethoxymethyl)-4,5-dimethoxyphenyl]boronic acid include other arylboronic acids and boronic esters. These compounds share similar reactivity patterns and applications but differ in their specific substituents and functional groups. For example:

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of boronic acids in organic synthesis .

Properties

IUPAC Name

[2-(dimethoxymethyl)-4,5-dimethoxyphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO6/c1-15-9-5-7(11(17-3)18-4)8(12(13)14)6-10(9)16-2/h5-6,11,13-14H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSALKLPOZQGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1C(OC)OC)OC)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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